molecular formula C10H10O2 B14710936 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one CAS No. 21149-13-3

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one

Cat. No.: B14710936
CAS No.: 21149-13-3
M. Wt: 162.18 g/mol
InChI Key: UNHSHXWPXQTNQP-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group and a cyclopentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-furyl)-2-cyclopenten-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of furan with acetic anhydride, followed by cyclization to form the cyclopentenone ring . Another method involves the reaction of the methyl Grignard reagent with 2-furonitrile, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-furyl)-2-cyclopenten-1-one is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

21149-13-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(4-methylfuran-2-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H10O2/c1-7-5-10(12-6-7)8-3-2-4-9(8)11/h3,5-6H,2,4H2,1H3

InChI Key

UNHSHXWPXQTNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)C2=CCCC2=O

Origin of Product

United States

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